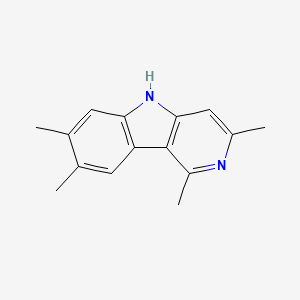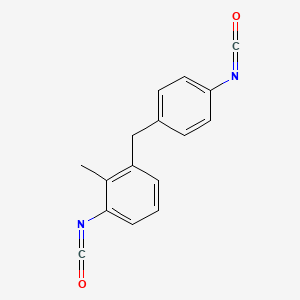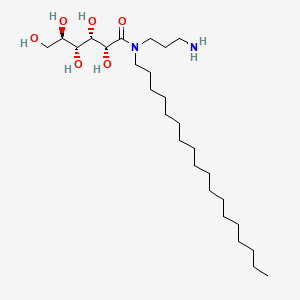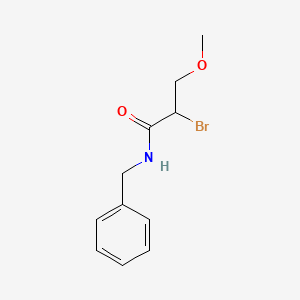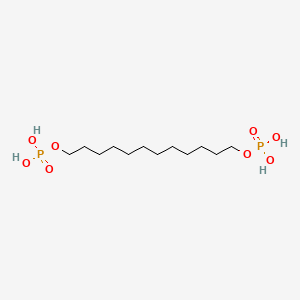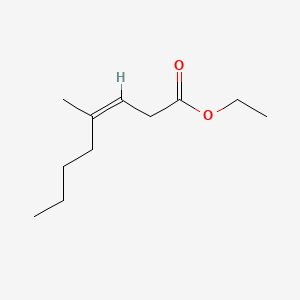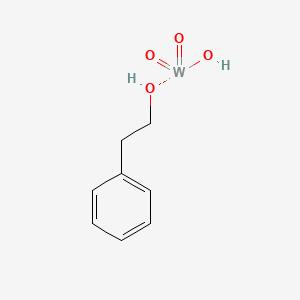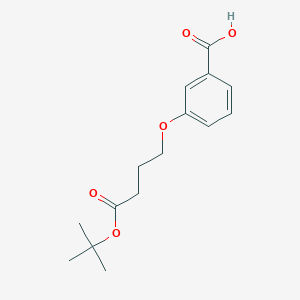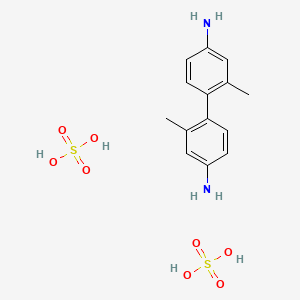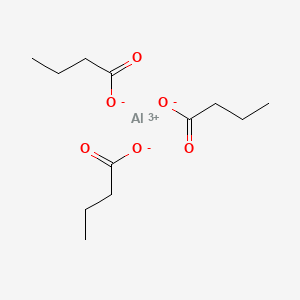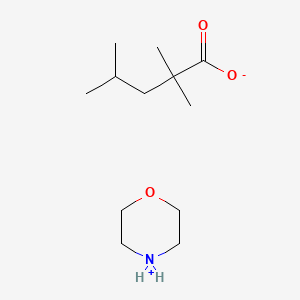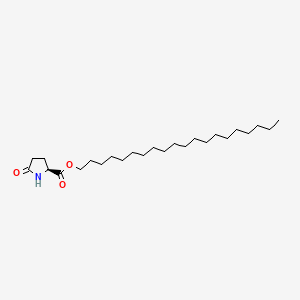
1-Tetratriacontene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tetratriacontene is a long-chain hydrocarbon with the molecular formula C₃₄H₆₈ . It is an alkene, characterized by the presence of a double bond between two carbon atoms in its long carbon chain. This compound is part of a larger family of hydrocarbons that are significant in various industrial and scientific applications due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Tetratriacontene can be synthesized through various organic synthesis methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction typically requires a strong base such as sodium hydride (NaH) and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic cracking of longer-chain hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst, often at high temperatures and pressures. The resulting mixture is then separated and purified to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Tetratriacontene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).
Major Products Formed:
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alkanes, where the double bond is fully saturated.
Substitution: Haloalkanes, where halogens are added across the double bond.
Wissenschaftliche Forschungsanwendungen
1-Tetratriacontene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of long-chain hydrocarbons and their reactions.
Biology: It serves as a reference compound in the study of lipid metabolism and the role of long-chain hydrocarbons in biological systems.
Medicine: Research into its potential as a biomarker for certain diseases is ongoing.
Wirkmechanismus
The mechanism of action of 1-Tetratriacontene primarily involves its interactions with other molecules through its double bond. This double bond allows it to participate in various chemical reactions, such as addition and polymerization. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in oxidation reactions, the double bond is targeted by oxidizing agents, leading to the formation of new functional groups .
Vergleich Mit ähnlichen Verbindungen
Tetratriacontane (C₃₄H₇₀): A saturated hydrocarbon with a similar carbon chain length but without the double bond.
Hexatriacontene (C₃₆H₇₂): Another long-chain alkene with two additional carbon atoms.
Octatriacontene (C₃₈H₇₆): A longer-chain alkene with four additional carbon atoms.
Uniqueness: 1-Tetratriacontene is unique due to its specific chain length and the presence of a double bond, which imparts different chemical reactivity compared to its saturated counterpart, tetratriacontane. This double bond allows for a wider range of chemical reactions, making it more versatile in various applications .
Eigenschaften
CAS-Nummer |
61868-12-0 |
|---|---|
Molekularformel |
C34H68 |
Molekulargewicht |
476.9 g/mol |
IUPAC-Name |
tetratriacont-1-ene |
InChI |
InChI=1S/C34H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-34H2,2H3 |
InChI-Schlüssel |
AQUWSCLUQRAMPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


